3-(3-Bromothiophen-2-yl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromothiophen-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound that features both a thiophene and an oxazole ring. The presence of bromine in the thiophene ring and an amine group in the oxazole ring makes this compound particularly interesting for various chemical reactions and applications. This compound is often studied for its potential in medicinal chemistry and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromothiophen-2-yl)-1,2-oxazol-5-amine typically involves the formation of the thiophene ring followed by the introduction of the oxazole ring. One common method involves the reaction of 3-bromothiophene-2-carbaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of glacial acetic acid as a catalyst and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, can be employed to introduce various functional groups into the thiophene ring, thereby diversifying the compound’s applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromothiophen-2-yl)-1,2-oxazol-5-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to introduce various functional groups.
Glacial Acetic Acid: Acts as a catalyst in the cyclization of oximes to form oxazole rings.
Hydroxylamine: Used in the formation of oximes from aldehydes.
Major Products Formed
Substituted Thiophenes: Formed through nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Amines: Formed through reduction reactions.
Scientific Research Applications
3-(3-Bromothiophen-2-yl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its role in enzyme inhibition and as a potential ligand for metal complexes.
Mechanism of Action
The mechanism of action of 3-(3-bromothiophen-2-yl)-1,2-oxazol-5-amine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the bromine atom and the oxazole ring allows for interactions with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler analog that lacks the oxazole ring.
2-Bromo-3-hexylthiophene: A derivative with an alkyl chain that enhances its solubility and electronic properties.
3,3’-Bithiophene: A dimeric form that exhibits different electronic and structural properties.
Uniqueness
3-(3-Bromothiophen-2-yl)-1,2-oxazol-5-amine is unique due to the presence of both the thiophene and oxazole rings, which confer distinct electronic and steric properties. This dual-ring system allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(3-bromothiophen-2-yl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c8-4-1-2-12-7(4)5-3-6(9)11-10-5/h1-3H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMLKWYQYCYDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C2=NOC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.